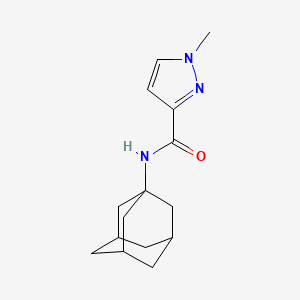![molecular formula C8H11ClN4O2 B7459348 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)
4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide, also known as CAPC, is a chemical compound that has shown potential in various scientific research applications. It is a pyrazole derivative that has been synthesized using different methods.
Scientific Research Applications
4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has been studied for its potential in various scientific research applications. It has been reported to have anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammation. This compound has been studied for its potential in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide is not fully understood. However, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation. MMPs are enzymes that play a role in the degradation of extracellular matrix proteins, which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of prostaglandins, which are involved in inflammation. This compound has also been reported to reduce the expression of MMPs, which are involved in cancer cell invasion and metastasis. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the growth of bacterial cells.
Advantages and Limitations for Lab Experiments
4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have good yields. This compound has been shown to have low toxicity in animal models. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret results. This compound has also been reported to have poor solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for research on 4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide. One direction is to further investigate its mechanism of action. Understanding how this compound works can help to identify new targets for drug development. Another direction is to study its potential in combination with other drugs. This compound has been shown to have synergistic effects with other drugs in some studies. Finally, more research is needed to determine the optimal dosage and administration of this compound for different applications.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications. It has been synthesized using different methods and has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has several advantages for lab experiments, but also has limitations. Future research on this compound should focus on further investigating its mechanism of action, studying its potential in combination with other drugs, and determining the optimal dosage and administration for different applications.
Synthesis Methods
4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide can be synthesized using different methods. One of the methods involves the reaction of 4-amino-1-ethyl-1H-pyrazole-3-carboxamide with chloroacetyl chloride in the presence of a base. Another method involves the reaction of 4-chloroacetylpyrazole with ethyl hydrazinecarboxylate. Both methods have been reported to yield this compound in good yields.
properties
IUPAC Name |
4-[(2-chloroacetyl)amino]-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O2/c1-2-13-4-5(11-6(14)3-9)7(12-13)8(10)15/h4H,2-3H2,1H3,(H2,10,15)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLXGJZHMIFQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7459273.png)


![N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7459296.png)
![1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)
![4-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B7459316.png)

![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B7459331.png)
![6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7459332.png)
![N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)

![N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459358.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B7459369.png)